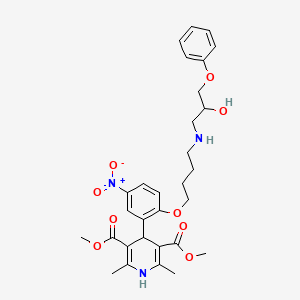

7,8,4'-三羟基异黄酮

描述

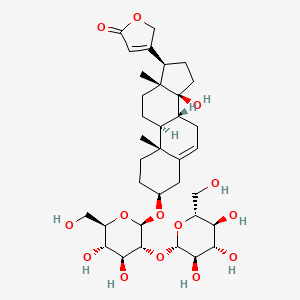

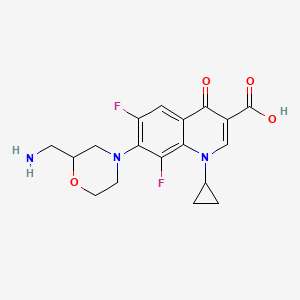

7,8,4'-三羟基异黄酮是一种天然存在的异黄酮,来源于大豆(Glycine max)中的一种化合物大豆苷元的代谢。 该化合物因其强大的抗氧化、抗炎和神经保护特性而引起了广泛的关注 。 它以其减轻神经毒性和缓解特应性皮炎症状的能力而闻名 .

科学研究应用

7,8,4'-三羟基异黄酮具有广泛的科学研究应用:

作用机制

生化分析

Biochemical Properties

7,8,4’-Trihydroxyisoflavone interacts with several enzymes and proteins. For instance, it has been found to inhibit neuronal cell death and lactate dehydrogenase (LDH) release induced by 6-OHDA in SH-SY5Y cells, an in vitro model of Parkinson’s disease (PD) . This suggests that 7,8,4’-Trihydroxyisoflavone may have a role in biochemical reactions related to neuroprotection .

Cellular Effects

7,8,4’-Trihydroxyisoflavone has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the proliferation of HepG2 cells under hypoxic conditions . It also downregulates the expression of hypoxic, inflammatory, and metastatic-related proteins, regulates oxidative stress, and inhibits the expression of anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of action of 7,8,4’-Trihydroxyisoflavone involves several binding interactions with biomolecules and changes in gene expression. For instance, it has been found to directly inhibit Protein kinase C iota (PKCι), which is involved in various signaling pathways related to UVB-induced skin ageing . This suggests that 7,8,4’-Trihydroxyisoflavone exerts its effects at the molecular level through enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8,4’-Trihydroxyisoflavone have been observed to change over time. For example, it has been found to have slower degradation characteristics under post- or pre-hypoxic conditions . This suggests that 7,8,4’-Trihydroxyisoflavone may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

7,8,4’-Trihydroxyisoflavone is involved in several metabolic pathways. For instance, it is a metabolite of the soy isoflavone daidzein

准备方法

合成路线和反应条件

7,8,4'-三羟基异黄酮可以通过使用微生物对大豆苷元进行生物转化来合成。 生物转化过程涉及使用来自链霉菌属的细胞色素P450单加氧酶(CYPs),这些酶在特定位置对大豆苷元进行羟基化 .

工业生产方法

7,8,4'-三羟基异黄酮的工业生产涉及使用工程化的全细胞系统进行大豆苷元羟基化。 该过程利用来自铁氧还蛋白还原酶和铁氧还蛋白的外源电子传递系统来实现所需的羟基化 。 该过程中使用的酶的周转数为每分钟每微摩尔P450产生0.69微摩尔7,8,4'-三羟基异黄酮 .

化学反应分析

反应类型

7,8,4'-三羟基异黄酮经历各种化学反应,包括氧化、还原和取代。 它是一种有效的酪氨酸酶单酚酶活性抑制剂,IC50值为9.2 μM 。 该化合物对单酚酶和双酚酶活性均表现出不可逆的抑制作用 .

常用试剂和条件

涉及7,8,4'-三羟基异黄酮的反应中常用的试剂包括细胞色素P450单加氧酶、NADH依赖性还原当量和P450抑制剂,如香豆素 。 反应通常在受控条件下进行,以确保所需的羟基化和抑制活性 .

主要形成的产物

涉及7,8,4'-三羟基异黄酮的反应中形成的主要产物包括羟基化异黄酮和各种代谢物,这些代谢物表现出强大的抗氧化和抗炎特性 .

相似化合物的比较

7,8,4'-三羟基异黄酮因其特定的羟基化模式和强大的生物活性而独一无二。类似的化合物包括:

6,7,4'-三羟基异黄酮: 大豆苷元的另一种代谢物,具有类似的抗氧化和抗炎特性.

7,3',4'-三羟基异黄酮: 以其雌激素样、抗氧化和抗癌特性而闻名.

这些化合物共享类似的结构特征,但在其特定的生物活性及其应用方面有所不同。

属性

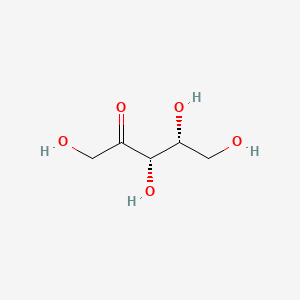

IUPAC Name |

7,8-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-15-10(13(11)18)5-6-12(17)14(15)19/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZFZTMWBCFKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226169 | |

| Record name | 4',7,8-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75187-63-2 | |

| Record name | 8-Hydroxydaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75187-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',7,8-Trihydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075187632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',7,8-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75187-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',7,8-TRIHYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KW44TB2DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | 8-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 8-Hydroxydaidzein acts as a potent suicide substrate for mushroom tyrosinase. [, , ] This means that the enzyme attempts to catalyze a reaction with 8-hydroxydaidzein, but in doing so, becomes irreversibly inactivated. This inactivation occurs because the reaction with 8-hydroxydaidzein leads to the formation of a reactive intermediate that binds covalently to the enzyme's active site, effectively blocking further activity. [] The downstream effect of this interaction is a potent inhibition of tyrosinase activity, leading to a reduction in melanin production. [, ]

- Induction of apoptosis: This has been observed in K562 human chronic myeloid leukemia (CML) cells [] and U-937 acute myeloid leukemia (AML) cells. [] The mechanism involves upregulation of p21Cip1, downregulation of cyclin D2 and CDK6, activation of caspase-7, and cleavage of PARP-1. [, ]

- Modulation of gene expression: Microarray analysis revealed that 8-hydroxydaidzein can downregulate genes associated with rRNA processing and ribosome biogenesis. [] It also influences the expression of genes involved in hemopoiesis, cell cycle regulation, and signaling pathways like NF-κB, MAPK, and JAK-STAT. []

- Activation of Nrf2/HO-1 pathway: This antioxidant pathway is activated in LPS-stimulated BV2 microglial cells, leading to increased expression of Phase II enzymes like HO-1, NQO1, and GCLM. []

- Inhibition of Akt/NF-κB pathway: 8-hydroxydaidzein suppresses the phosphorylation of Akt and NF-κB-p65, further contributing to its anti-inflammatory effects. []

A:

- Spectroscopic data: Detailed information on the 1H-NMR, 13C-NMR, and HMBC spectra can be found in the literature. [] Key structural features include a hydroxyl group at position 8 of the isoflavone backbone, in addition to the hydroxyl groups at positions 7 and 4' present in its parent compound, daidzein.

A: 8-Hydroxydaidzein exhibits limited stability, particularly in alkaline environments. [, ] It degrades rapidly in solutions with pH 8 and above. [] In contrast, it demonstrates better stability in acidic solutions (pH 5-6). []

- Solvent compatibility: 8-hydroxydaidzein is soluble in dimethyl sulfoxide (DMSO), but its stability is higher in DMSO than in aqueous phosphate buffer at pH 6.8. []

A: While specific computational studies solely focused on 8-hydroxydaidzein are limited within the provided research, molecular docking studies have been performed on closely related ortho-dihydroxyisoflavone derivatives. [] These studies assessed the binding affinities of these compounds to target proteins like COX-2 and VEGFR2, providing insights into their potential anti-cancer mechanisms.

A: The presence of the 7,8-dihydroxyl group on the isoflavone skeleton is crucial for the suicide inhibition of tyrosinase by 8-hydroxydaidzein. [] This structural feature allows for the formation of a reactive intermediate during the enzymatic reaction, leading to irreversible binding and inactivation of the enzyme.

- Hydroxyl group positioning: The location of hydroxyl groups significantly impacts activity. Genistein, with hydroxyl groups at positions 5, 7, and 4', induces apoptosis in KATO III cells, whereas daidzein and its other hydroxylated derivatives (including 8-hydroxydaidzein) do not, highlighting the importance of the hydroxyl group at position 5 for this activity. []

- Number of hydroxyl groups: Increasing the number of hydroxyl groups doesn't necessarily translate to higher activity. For instance, 8-hydroxydaidzein with three hydroxyl groups shows a stronger inhibitory effect on tyrosinase than daidzein with two, but further hydroxylation to form tetrahydroxyisoflavones might not enhance this effect. [, ]

- Modifications at other positions: Introducing methoxy groups can alter activity. For instance, 7,4′-dihydroxy-8-methoxy-isoflavone, a methoxy derivative of 8-hydroxydaidzein, exhibits potent melanogenesis inhibitory activity. []

A: 8-hydroxydaidzein is unstable in alkaline solutions, undergoing degradation relatively quickly. [] Formulating it in acidic solutions (pH 5-6) can enhance its stability. []

- Glycosylation: Enzymatic glycosylation using enzymes like amylosucrase can significantly enhance its aqueous solubility and stability, even under alkaline conditions. [, ] This approach has proven effective in generating stable 8-hydroxydaidzein glucosides with improved pharmaceutical potential. [, ]

A: Studies in rats show that orally administered 8-hydroxydaidzein is absorbed and distributed to various tissues, including the liver, kidney, and plasma. []

- Metabolism: 8-hydroxydaidzein is primarily metabolized in the liver, where it is conjugated to form glucuronide and sulfate conjugates. [] These conjugated forms are then released into the bloodstream.

- Excretion: Excretion of 8-hydroxydaidzein and its metabolites occurs mainly through urine. []

- In vivo activity: In rats, 8-hydroxydaidzein demonstrates antioxidant effects in vivo, reducing lipid peroxidation in the liver. []

ANone: 8-Hydroxydaidzein shows promising efficacy in various in vitro and in vivo models:

- Anti-cancer activity: Demonstrates antiproliferative and pro-apoptotic effects in K562 human chronic myeloid leukemia (CML) cells [] and U-937 acute myeloid leukemia (AML) cells. []

- Tyrosinase inhibition and depigmentation: Potently inhibits mushroom tyrosinase activity, leading to reduced melanin production in mouse B16 melanoma cells. []

- Anti-inflammatory activity: Suppresses LPS-induced nitric oxide (NO) and proinflammatory cytokine production in BV2 microglial cells. []

- Skin-whitening activity: Topical application of creams containing 8-hydroxydaidzein resulted in significant skin lightening effects in human volunteers. []

- Antioxidant effects: Oral administration of 8-hydroxydaidzein reduced lipid peroxidation in the liver of rats. []

- Anti-diabetic properties: A soy extract enriched in 8-hydroxydaidzein through fermentation exhibited anti-diabetic effects in Drosophila melanogaster, reducing triacylglyceride content in female flies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

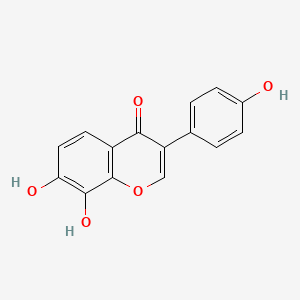

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-5-methylhexanamide](/img/structure/B1683438.png)

![[(1R,2S)-2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B1683446.png)